9-cis,13-cis-Rétinol (70per cent)

Vue d'ensemble

Description

(13Z)-retinol, also known as (13Z)-vitamin A1, is a naturally occurring form of vitamin A. It is an essential nutrient for humans, playing a crucial role in vision, immune function, and cellular communication. The compound is characterized by its unique structure, which includes a cis double bond at the 13th position of the retinol molecule.

Applications De Recherche Scientifique

(13Z)-retinol has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of isomerization and photochemical reactions.

Biology: (13Z)-retinol is studied for its role in vision, particularly in the formation of rhodopsin, a visual pigment in the retina.

Medicine: It is investigated for its potential therapeutic effects in treating conditions like night blindness and certain skin disorders.

Industry: (13Z)-retinol is used in the formulation of dietary supplements and cosmetic products due to its beneficial effects on skin health.

Mécanisme D'action

Target of Action

The primary target of 9-cis,13-cis-Retinol, also known as (13Z)-retinol, is the Retinoid X Receptor (RXR) . RXR is a nuclear hormone receptor that heterodimerizes with a number of other nuclear hormone receptors, thereby controlling a variety of physiological processes .

Mode of Action

9-cis,13-cis-Retinol interacts with its target, the RXR, by binding to it and inducing moderate transcriptional RXR activation . This interaction results in changes at the cellular level, influencing various physiological processes controlled by RXR .

Biochemical Pathways

The metabolic synthesis of 9-cis,13-cis-Retinol involves a series of biochemical pathways. It is synthesized endogenously from related 13,14-dihydro retinoids, 9-cis retinoids, and 9-cis-13,14-dihydro retinoids . This metabolic pathway represents a novel, potentially independent pathway for vitamin A activity .

Pharmacokinetics

The pharmacokinetics of 9-cis,13-cis-Retinol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is a prodrug converted by hydrolysis in vivo to 9-cis-retinol, then converted to 9-cis-retinal, thereby restoring the key biochemical component of the retinoid cycle .

Result of Action

The action of 9-cis,13-cis-Retinol at the molecular and cellular levels results in a variety of effects. For instance, it has been found to rescue memory deficits in mice lacking cellular retinol binding protein, reflecting its role in RXR signaling . Additionally, it has been associated with depressive symptoms, potentially due to its impact on neural activity .

Action Environment

The action, efficacy, and stability of 9-cis,13-cis-Retinol can be influenced by various environmental factors. For example, the method of administration can significantly affect its pharmacokinetics . Furthermore, its synthesis and action may be influenced by nutritional factors, as it is a product of vitamin A metabolism .

Analyse Biochimique

Biochemical Properties

9-cis,13-cis-Retinol participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion processes carried out by retinoid-converting enzymes, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes facilitate the conversion of 9-cis,13-cis-Retinol to other forms of retinoids, influencing the nature of its interactions within the body.

Cellular Effects

The effects of 9-cis,13-cis-Retinol on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, 9-cis,13-cis-Retinol has been identified as an endogenous ligand for the retinoid X receptor (RXR) in mice, indicating its role in transcriptional activation .

Molecular Mechanism

At the molecular level, 9-cis,13-cis-Retinol exerts its effects through various mechanisms. It binds to and transactivates RXR in various assays, indicating its role as an RXR ligand . This binding interaction influences enzyme activation or inhibition and leads to changes in gene expression.

Dosage Effects in Animal Models

The effects of 9-cis,13-cis-Retinol can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been conclusively identified, research has shown that reduced levels of 9-cis,13-cis-Retinol in mice can lead to compromised RXR signaling .

Metabolic Pathways

9-cis,13-cis-Retinol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The metabolic pathway starting from 9-cis,13-cis-Retinol may represent a novel pathway for vitamin A activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (13Z)-retinol typically involves the isomerization of all-trans-retinol. This can be achieved through various methods, including photochemical isomerization and catalytic hydrogenation. In photochemical isomerization, all-trans-retinol is exposed to UV light, which induces the formation of the 13Z isomer. Catalytic hydrogenation involves the use of specific catalysts under controlled conditions to selectively hydrogenate the double bonds, resulting in the formation of (13Z)-retinol.

Industrial Production Methods

Industrial production of (13Z)-retinol often involves the extraction and purification of the compound from natural sources, such as fish liver oil or synthetic production through chemical synthesis. The process typically includes steps like extraction, purification, and crystallization to obtain high-purity (13Z)-retinol.

Analyse Des Réactions Chimiques

Types of Reactions

(13Z)-retinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: (13Z)-retinol can be oxidized to (13Z)-retinal using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of (13Z)-retinol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving (13Z)-retinol often occur at the hydroxyl group, where it can be esterified with fatty acids to form retinyl esters.

Major Products

The major products formed from these reactions include (13Z)-retinal, (13Z)-retinoic acid, and various retinyl esters, depending on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

All-trans-retinol: The most common form of vitamin A, differing from (13Z)-retinol by the configuration of its double bonds.

(9Z)-retinol: Another isomer of retinol with a cis double bond at the 9th position.

Retinal: The aldehyde form of vitamin A, which can exist in various isomeric forms, including (13Z)-retinal.

Uniqueness

(13Z)-retinol is unique due to its specific cis configuration at the 13th position, which influences its biological activity and interaction with receptors. This configuration can affect the compound’s stability, absorption, and overall efficacy in biological systems.

Activité Biologique

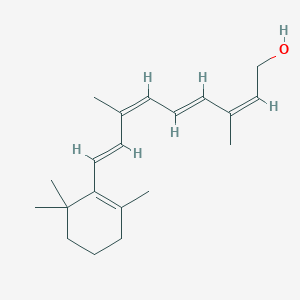

The compound (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol , also known by its CAS number 75281-25-3, is a member of the retinoid family. Retinoids are known for their significant biological activities, including roles in cell differentiation and proliferation. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 286.45 g/mol. Its structure features multiple conjugated double bonds that are characteristic of retinoids, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 286.45 g/mol |

| Melting Point | >125 °C |

| LogP | 4.5734 |

| H-Bond Acceptors | 2 |

| H-Bond Donors | 2 |

| Rotatable Bonds | 5 |

Antitumoral Activity

Research has indicated that compounds structurally related to retinoids exhibit significant antitumoral properties. For instance, derivatives of this compound have shown growth inhibition against various tumor cell lines using the MTT assay. Specifically, studies on related compounds have demonstrated their ability to inhibit cell proliferation in cancer cells such as Staphylococcus epidermidis , with a minimum inhibitory concentration (MIC) of 1000 μg/mL .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar retinoid compounds have demonstrated effectiveness against bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .

Antioxidative Effects

Antioxidative properties are another significant aspect of this compound's biological profile. Retinoids are known to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from oxidative damage and may contribute to their antitumoral effects .

Study on Retinoid Derivatives

A study published in the Bulletin of the Korean Chemical Society explored various derivatives of retinoids and their biological activities. The research highlighted that compounds similar to (2Z,4E,6Z,8E)-3,7-dimethyl exhibited potent antitumor and antimicrobial activities . The study utilized in vitro assays to measure the efficacy against specific cell lines.

In Vivo Studies

In vivo studies have demonstrated that retinoids can modulate gene expression related to cell growth and differentiation. For example, retinoid compounds have been shown to activate retinoic acid receptors (RARs), leading to changes in gene transcription that promote apoptosis in cancerous cells .

The biological activity of (2Z,4E,6Z,8E)-3,7-dimethyl is primarily mediated through its interaction with nuclear receptors such as RARs and RXRs (retinoid X receptors). Upon binding to these receptors, the compound can regulate gene expression involved in cellular differentiation and proliferation:

- Activation of RAR/RXR : The compound binds to these receptors with high affinity.

- Regulation of Gene Expression : This binding leads to transcriptional activation or repression of target genes involved in cell cycle regulation.

- Induction of Apoptosis : By modulating gene expression related to apoptosis pathways, it can promote programmed cell death in malignant cells.

Propriétés

IUPAC Name |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-BOOMUCAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.